Methyl 6-methoxy-2-pyrazinecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

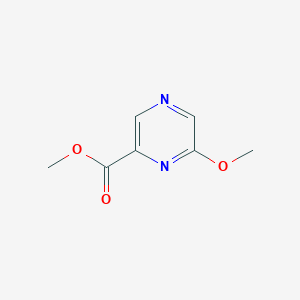

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 6-methoxypyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-11-6-4-8-3-5(9-6)7(10)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCRKUEOKCLKUNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CN=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20632201 | |

| Record name | Methyl 6-methoxypyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20632201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23813-24-3 | |

| Record name | Methyl 6-methoxypyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20632201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 6-methoxy-2-pyrazinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-methoxy-2-pyrazinecarboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. As a derivative of pyrazine, a scaffold known for a wide range of biological activities, this compound serves as a valuable building block in the synthesis of more complex molecules.[1] This technical guide provides a comprehensive overview of its core chemical properties, including physicochemical characteristics, spectral data, and proposed methodologies for its synthesis and purification. This document is intended to be a resource for researchers and professionals engaged in drug development and organic synthesis.

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point of 81.5-82°C.[2][3] Key physicochemical data are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈N₂O₃ | [2][4] |

| Molecular Weight | 168.15 g/mol | [2][4] |

| CAS Number | 23813-24-3 | [2] |

| Melting Point | 81.5-82 °C | [2][3] |

| Boiling Point | 249.9 ± 35.0 °C (at 760 Torr) | [2][3] |

| Density | 1.220 ± 0.06 g/cm³ | [2][3] |

| Flash Point | 105.0 ± 25.9 °C | [2][3] |

| pKa (Predicted) | -1.36 ± 0.10 | [2] |

| Storage | 2-8°C or Room Temperature (Sealed, Dry) | [2][4] |

Synonyms:

-

Methyl 6-methoxypyrazine-2-carboxylate

-

6-Methoxy-2-pyrazinecarboxylic acid methyl ester

-

2-Methoxy-6-pyrazinecarboxylic acid methyl ester[2]

Synthesis and Purification

Proposed Synthesis: Fischer Esterification

A plausible and widely used method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 6-methoxypyrazine-2-carboxylic acid.[5] This reaction involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[6][7] The use of excess alcohol helps to drive the equilibrium towards the formation of the ester.[7]

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-methoxypyrazine-2-carboxylic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq), which also serves as the solvent.

-

Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.

-

Reaction: Heat the mixture to reflux and maintain for several hours (the reaction progress can be monitored by Thin Layer Chromatography).

-

Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification: Recrystallization

The crude this compound can be purified by recrystallization to obtain a high-purity crystalline solid.[8] The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

Experimental Protocol: Recrystallization

-

Solvent Selection: Test various solvents (e.g., methanol, ethanol, hexane, or a mixture) to find a suitable one. For a solvent pair, one solvent should readily dissolve the compound (good solvent) while the other should not (poor solvent).[9]

-

Dissolution: Dissolve the crude product in a minimum amount of the hot recrystallization solvent.

-

Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal and perform a hot filtration.[9]

-

Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Subsequently, cool the flask in an ice bath to maximize the yield of the crystals.[9]

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.[8][9]

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrazine ring, the methoxy group protons, and the methyl ester protons.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Pyrazine-H | ~8.0 - 9.0 | Singlet | 1H |

| Pyrazine-H | ~8.0 - 9.0 | Singlet | 1H |

| Methoxy (-OCH₃) | ~3.9 - 4.1 | Singlet | 3H |

| Methyl Ester (-COOCH₃) | ~3.9 - 4.1 | Singlet | 3H |

Note: The exact chemical shifts of the pyrazine protons can vary depending on the solvent and electronic effects.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~160 - 170 |

| Pyrazine Aromatic Carbons | ~130 - 160 |

| Methoxy (-OCH₃) | ~53 - 56[10] |

| Methyl Ester (-COOCH₃) | ~52 - 55 |

Note: The chemical shifts are approximate and can be influenced by the solvent and neighboring functional groups.[11][12]

FT-IR Spectroscopy

The FT-IR spectrum will show characteristic absorption bands for the functional groups present in this compound.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O Stretch (Ester) | ~1720 - 1740 |

| C-O Stretch (Ester and Ether) | ~1250 - 1000 |

| C=N and C=C Stretch (Aromatic Ring) | ~1600 - 1450 |

| C-H Stretch (Aromatic) | ~3000 - 3100 |

| C-H Stretch (Aliphatic -CH₃) | ~2850 - 2960 |

Note: These are typical ranges for the specified functional groups.[13][14][15]

Mass Spectrometry

In mass spectrometry, this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (168.15 g/mol ). The fragmentation pattern will be influenced by the stability of the resulting fragments.

Predicted Fragmentation Pathway

Biological Activity and Applications in Drug Development

Pyrazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1] The pyrazine ring is a key structural motif in several approved drugs.

While specific biological studies on this compound are limited in the public domain, its structural similarity to other biologically active pyrazines suggests its potential as an intermediate in the synthesis of novel therapeutic agents. The methoxy and methyl ester groups provide handles for further chemical modification to explore structure-activity relationships (SAR) in drug discovery programs. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides.

Conclusion

This compound is a valuable heterocyclic compound with well-defined physicochemical properties. This guide provides a summary of its key chemical data and outlines standard experimental procedures for its synthesis and purification. The provided spectral data predictions serve as a guide for its characterization. Given the established biological importance of the pyrazine scaffold, this compound represents a promising starting point for the development of new chemical entities in the field of drug discovery. Further research into its biological activity and applications is warranted.

References

- 1. Synthesis of 2-methoxy-6-(pyrazin-2-ylimino methyl) phenol and its antibacterial activitity [mdpi.com]

- 2. chembk.com [chembk.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound - CAS:23813-24-3 - Sunway Pharm Ltd [3wpharm.com]

- 5. mof.alfa-chemistry.com [mof.alfa-chemistry.com]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. mt.com [mt.com]

- 9. benchchem.com [benchchem.com]

- 10. acdlabs.com [acdlabs.com]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. wwjmrd.com [wwjmrd.com]

- 15. hilarispublisher.com [hilarispublisher.com]

In-Depth Technical Guide to the Physical Properties of Methyl 6-methoxy-2-pyrazinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-methoxy-2-pyrazinecarboxylate is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its physical properties is fundamental for its synthesis, purification, characterization, and formulation in various research and development settings. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, detailed experimental protocols for their determination, and relevant spectral data for its identification and purity assessment.

Core Physical Properties

The physical properties of a compound are crucial for its handling, processing, and application. The following table summarizes the key physical data for this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₃ | --INVALID-LINK-- |

| Molar Mass | 168.15 g/mol | --INVALID-LINK-- |

| Melting Point | 81.5-82 °C | --INVALID-LINK-- |

| Boiling Point | 249.9 ± 35.0 °C at 760 Torr | --INVALID-LINK-- |

| Density | 1.220 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |

| pKa | -1.36 ± 0.10 (Predicted) | --INVALID-LINK-- |

| Storage Temperature | 2-8°C | --INVALID-LINK-- |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | s | 1H | Pyrazine H-3 |

| ~8.2 | s | 1H | Pyrazine H-5 |

| ~4.0 | s | 3H | Methoxy (-OCH₃) |

| ~3.9 | s | 3H | Ester Methyl (-COOCH₃) |

Note: Predicted chemical shifts are estimates and may vary from experimental values.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~165 | Ester Carbonyl (C=O) |

| ~160 | Pyrazine C-6 (attached to -OCH₃) |

| ~145 | Pyrazine C-2 (attached to -COOCH₃) |

| ~140 | Pyrazine C-3 |

| ~135 | Pyrazine C-5 |

| ~55 | Methoxy Carbon (-OCH₃) |

| ~53 | Ester Methyl Carbon (-COOCH₃) |

Note: Predicted chemical shifts are estimates and may vary from experimental values.

Infrared (IR) Spectroscopy (Predicted)

The Infrared (IR) spectrum is useful for identifying the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Weak | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (methyl groups) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1600, ~1480 | Medium-Strong | Pyrazine ring C=N and C=C stretches |

| ~1250 | Strong | C-O stretch (ester and ether) |

| ~1050 | Strong | C-O stretch (ether) |

Note: Predicted wavenumbers are estimates and may vary from experimental values.

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

-

Pack a capillary tube to a height of 2-3 mm with the powdered sample by tapping the sealed end on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a rapid setting initially to quickly approach the expected melting point (~80 °C).

-

When the temperature is about 10-15 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure accurate measurement.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the last solid crystal melts (the completion of melting).

-

The melting point is reported as the range between these two temperatures. For a pure compound, this range should be narrow (0.5-1.5 °C).

Boiling Point Determination (Micro Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or heating block)

-

Clamp and stand

Procedure:

-

Place a small amount (approximately 0.5 mL) of molten this compound into the small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the assembly in a heating bath, making sure the sample is fully immersed in the heating medium.

-

Heat the bath gently and stir continuously to ensure uniform temperature distribution.

-

Observe the capillary tube. As the liquid heats up, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Turn off the heat and allow the bath to cool slowly while still stirring.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. Record this temperature.

Solubility Determination

Objective: To assess the solubility of the compound in various solvents, providing insights into its polarity.

Apparatus:

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

-

A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

Procedure:

-

Place approximately 10-20 mg of this compound into a small test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Agitate the mixture vigorously for at least 30 seconds using a vortex mixer or by flicking the test tube.

-

Observe the mixture. Classify the solubility as:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Repeat the procedure for each solvent to be tested.

-

Record the observations in a structured table.

Logical Workflow for Compound Analysis

The following diagram illustrates a typical workflow for the physical and structural characterization of a synthesized compound like this compound.

Caption: Workflow for the characterization of a synthesized organic compound.

This guide provides a foundational understanding of the physical properties of this compound. For any application, it is recommended to perform these experimental determinations on the specific batch of the compound being used to ensure accuracy and reproducibility.

An In-depth Technical Guide to Methyl 6-methoxy-2-pyrazinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 6-methoxy-2-pyrazinecarboxylate, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, synthesis, and spectral characterization. While direct experimental evidence of its biological activity and specific signaling pathway modulation is emerging, this guide explores the known biological landscape of related pyrazine derivatives to highlight its potential therapeutic applications.

Physicochemical Properties

This compound is a solid organic compound with the chemical formula C₇H₈N₂O₃.[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 168.15 g/mol | [2] |

| Chemical Formula | C₇H₈N₂O₃ | [1] |

| CAS Number | 23813-24-3 | [2] |

| Melting Point | 81.5-82 °C | [2] |

| Boiling Point | 249.9 ± 35.0 °C at 760 Torr | [2] |

| Density | 1.220 ± 0.06 g/cm³ | [2] |

| Flash Point | 105.0 ± 25.9 °C | [2] |

Synthesis and Experimental Protocols

General Experimental Protocol: Fischer Esterification

This protocol is a standard method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.

Materials:

-

6-methoxypyrazine-2-carboxylic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or other strong acid catalyst

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 6-methoxypyrazine-2-carboxylic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralization: Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate. Be cautious as this will generate CO₂ gas.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate.

-

Washing: Wash the organic layer sequentially with water and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization or column chromatography.

Spectral Characterization

Spectroscopic analysis is crucial for the structural elucidation and confirmation of the synthesized compound. While specific spectra for this compound are not available in the provided search results, the expected spectral data based on its structure and data from similar compounds are discussed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrazine ring, the methoxy group protons, and the methyl ester protons. The aromatic protons will appear as doublets or singlets in the downfield region (typically δ 7-9 ppm). The methoxy protons will be a sharp singlet around δ 3.9-4.1 ppm, and the methyl ester protons will also be a singlet, slightly upfield, around δ 3.8-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the ester (around δ 160-170 ppm), the aromatic carbons of the pyrazine ring (in the δ 120-160 ppm region), and the carbons of the methoxy and methyl ester groups (typically in the δ 50-60 ppm range).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

-

C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.

-

C-O stretch (ester and ether): Strong bands in the region of 1000-1300 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): Bands around 2850-3100 cm⁻¹.

-

C=N and C=C stretch (aromatic ring): Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at m/z 168.15. Fragmentation patterns would likely involve the loss of the methoxycarbonyl group (-COOCH₃) or the methoxy group (-OCH₃).

Potential Biological Activity and Signaling Pathways

While direct experimental data on the biological targets and signaling pathways of this compound is limited, the pyrazine scaffold is a well-established pharmacophore in drug discovery.[3] Pyrazine derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Potential as a Kinase Inhibitor

Substituted pyrazines have been identified as potent inhibitors of various kinases, which are key regulators of cellular signaling pathways.[4] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The structural features of this compound make it a candidate for investigation as a kinase inhibitor. A potential workflow for screening its activity is outlined below.

Caption: A general workflow for identifying and validating kinase inhibitors.

Should this compound be identified as a kinase inhibitor, it could potentially modulate signaling pathways critical for cell growth, proliferation, and survival. For instance, if it targets a kinase within the PI3K/Akt/mTOR pathway, it could have implications for cancer therapy.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound represents a molecule with significant potential in the field of drug discovery, owing to its pyrazine core structure. This guide has provided a summary of its known physicochemical properties and a general framework for its synthesis and characterization. Further research is warranted to fully elucidate its biological activity, mechanism of action, and potential therapeutic applications. The experimental workflows and hypothetical signaling pathway diagrams presented here offer a roadmap for future investigations into this promising compound.

References

- 1. calpaclab.com [calpaclab.com]

- 2. chembk.com [chembk.com]

- 3. (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole | MDPI [mdpi.com]

- 4. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Methyl 6-methoxy-2-pyrazinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 6-methoxy-2-pyrazinecarboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details two primary synthetic pathways, including experimental protocols and quantitative data, to serve as a practical resource for organic chemists and drug development professionals.

Introduction

This compound is a substituted pyrazine derivative of significant interest in medicinal chemistry. The pyrazine ring is a common scaffold in numerous biologically active molecules, and its derivatives have shown a wide range of therapeutic activities. This guide outlines two robust and well-established routes for the synthesis of this target molecule: the esterification of 6-methoxypyrazine-2-carboxylic acid and the nucleophilic aromatic substitution of a chlorinated precursor.

Quantitative Data

The following tables summarize the key quantitative data for the compounds involved in the synthesis of this compound.

Table 1: Physical and Chemical Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) | Boiling Point (°C) |

| 6-Chloropyrazine-2-carbonitrile | C₅H₂ClN₃ | 139.54 | 36508-80-4 | 85-88 | N/A |

| 6-Methoxypyrazine-2-carbonitrile | C₆H₅N₃O | 135.12 | 136309-07-4 | N/A | N/A |

| 6-Methoxypyrazine-2-carboxylic acid | C₆H₆N₂O₃ | 154.12 | 24005-61-6 | 176-181[1] | N/A |

| Methyl 6-chloropyrazine-2-carboxylate | C₆H₅ClN₂O₂ | 172.57 | 23611-75-8 | N/A | N/A |

| This compound | C₇H₈N₂O₃ | 168.15 | 23813-24-3 | 81.5-82 [2] | 249.9 ± 35.0 [2] |

Synthetic Pathways

Two primary synthetic routes for the preparation of this compound are detailed below.

Route 1: Esterification of 6-Methoxypyrazine-2-carboxylic acid

This route involves the synthesis of the carboxylic acid precursor followed by its esterification to the final product.

Route 2: Nucleophilic Aromatic Substitution

This pathway utilizes a commercially available chlorinated ester and introduces the methoxy group in the final step.

Experimental Protocols

The following are detailed experimental protocols for the key transformations in the synthesis of this compound.

Synthesis of 6-Methoxypyrazine-2-carboxylic acid (Precursor for Route 1)

Step 1: Synthesis of 6-Methoxypyrazine-2-carbonitrile from 6-Chloropyrazine-2-carbonitrile [3]

-

Reagents: 6-Chloropyrazine-2-carbonitrile, Sodium methoxide (NaOMe), Methanol (MeOH).

-

Procedure: A solution of sodium methoxide in methanol is prepared by carefully adding sodium metal to anhydrous methanol under an inert atmosphere. To this solution, 6-chloropyrazine-2-carbonitrile is added portion-wise. The reaction mixture is then stirred at room temperature or gently heated to facilitate the substitution reaction. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford 6-methoxypyrazine-2-carbonitrile.

Step 2: Hydrolysis of 6-Methoxypyrazine-2-carbonitrile to 6-Methoxypyrazine-2-carboxylic acid [4][5]

-

Reagents: 6-Methoxypyrazine-2-carbonitrile, Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH), Water.

-

Acid-Catalyzed Hydrolysis: 6-Methoxypyrazine-2-carbonitrile is heated under reflux with an aqueous solution of a strong acid, such as sulfuric acid. The reaction is monitored by TLC until the starting material is consumed. The reaction mixture is then cooled and the pH is adjusted to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried.

-

Base-Catalyzed Hydrolysis: Alternatively, the nitrile can be hydrolyzed by heating under reflux with an aqueous solution of a strong base, like sodium hydroxide. After the reaction is complete, the mixture is cooled and acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid. The product is then isolated by filtration, washed, and dried.

Route 1: Esterification Protocols

Fischer Esterification of 6-Methoxypyrazine-2-carboxylic acid [6][7]

-

Reagents: 6-Methoxypyrazine-2-carboxylic acid, Methanol (MeOH), Sulfuric acid (H₂SO₄).

-

Procedure: To a solution of 6-methoxypyrazine-2-carboxylic acid in an excess of anhydrous methanol, a catalytic amount of concentrated sulfuric acid is carefully added. The mixture is heated to reflux and the reaction is monitored by TLC. To drive the equilibrium towards the product, the water formed during the reaction can be removed using a Dean-Stark apparatus. After completion, the reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield this compound. The crude product can be purified by column chromatography or recrystallization.

Steglich Esterification of 6-Methoxypyrazine-2-carboxylic acid [8][9]

-

Reagents: 6-Methoxypyrazine-2-carboxylic acid, Methanol (MeOH), N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM).

-

Procedure: To a solution of 6-methoxypyrazine-2-carboxylic acid and a catalytic amount of DMAP in anhydrous dichloromethane, methanol is added. The mixture is cooled in an ice bath, and a solution of DCC in dichloromethane is added dropwise. The reaction is stirred at 0°C for a short period and then allowed to warm to room temperature. The reaction progress is monitored by TLC. Upon completion, the precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired ester.

Route 2: Nucleophilic Aromatic Substitution Protocol

Synthesis of this compound from Methyl 6-chloropyrazine-2-carboxylate

-

Reagents: Methyl 6-chloropyrazine-2-carboxylate, Sodium methoxide (NaOMe), Methanol (MeOH).

-

Procedure: A solution of sodium methoxide is prepared in anhydrous methanol under an inert atmosphere. Methyl 6-chloropyrazine-2-carboxylate is then added to this solution. The reaction mixture is stirred at room temperature or heated to reflux to facilitate the nucleophilic substitution. The reaction is monitored by TLC. Once the starting material is consumed, the solvent is evaporated. The residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography or recrystallization to give this compound.

Logical Workflow for Synthesis

The following diagram illustrates the decision-making process and workflow for the synthesis of this compound.

Conclusion

This technical guide has detailed two effective synthetic strategies for the preparation of this compound. The choice between the esterification and nucleophilic substitution routes will depend on the availability of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory. The provided experimental protocols offer a solid foundation for the successful synthesis of this important pharmaceutical intermediate. Researchers are advised to consult the cited literature for further details and to perform appropriate safety assessments before undertaking any experimental work.

References

- 1. mof.alfa-chemistry.com [mof.alfa-chemistry.com]

- 2. chembk.com [chembk.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. sciencemadness.org [sciencemadness.org]

- 8. Steglich esterification - Wikipedia [en.wikipedia.org]

- 9. Steglich Esterification [organic-chemistry.org]

Methyl 6-methoxy-2-pyrazinecarboxylate literature review

An In-depth Technical Guide to Methyl 6-methoxy-2-pyrazinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its physicochemical properties, spectroscopic data, plausible synthetic routes with detailed experimental protocols, and an overview of the biological significance of the pyrazine chemical class.

Compound Identification and Properties

This compound is a substituted pyrazine derivative. The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This core structure is a common motif in many biologically active compounds and natural products.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 23813-24-3 | [1] |

| Molecular Formula | C₇H₈N₂O₃ | [1] |

| Molecular Weight | 168.15 g/mol | [1] |

| Melting Point | 81.5-82 °C | [2] |

| Boiling Point | 249.9 ± 35.0 °C (at 760 Torr) | [2] |

| Density | 1.220 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | -1.36 ± 0.10 | [2] |

| Appearance | Not specified (likely a solid at room temp.) | |

Spectroscopic Data

Table 2: ¹H NMR Spectral Data

| Compound | Solvent | Chemical Shift (δ) in ppm | Reference |

|---|---|---|---|

| This compound (Predicted) | CDCl₃ | ~8.4 (s, 1H), ~8.2 (s, 1H), ~4.1 (s, 3H), ~4.0 (s, 3H) |

| Methyl pyrazine-2-carboxylate (Reference) | DMSO-d₆ | 9.22 (d, J=1.5 Hz, 1H), 8.93 (d, J=2.4 Hz, 1H), 8.86 (dd, J=2.4, 1.5 Hz, 1H), 3.99 (s, 3H) |[3] |

Table 3: ¹³C NMR Spectral Data (Predicted)

| Carbon Atom | Predicted Chemical Shift (δ) in ppm |

|---|---|

| C=O (ester) | ~165 |

| C-6 (C-OCH₃) | ~160 |

| C-2 (C-COOCH₃) | ~148 |

| C-3 | ~138 |

| C-5 | ~135 |

| O-CH₃ (ester) | ~53 |

| O-CH₃ (ring) | ~54 |

Table 4: Infrared (IR) and Mass Spectrometry (MS) Data

| Technique | Key Peaks | Reference |

|---|---|---|

| IR (Predicted) | ~3000-2900 cm⁻¹ (C-H stretch), ~1720 cm⁻¹ (C=O ester stretch), ~1600-1450 cm⁻¹ (C=N, C=C aromatic stretch), ~1250-1050 cm⁻¹ (C-O stretch) | |

| MS (EI, Predicted) | m/z 168 (M⁺), 137 (M⁺ - OCH₃), 109 (M⁺ - COOCH₃) |

| Reference IR Spectra | Available from commercial suppliers. |[4] |

Synthesis of this compound

While a specific, peer-reviewed synthesis protocol for this compound is not prominently published, two chemically sound and logical synthetic routes can be proposed based on standard organic chemistry transformations applied to similar heterocyclic systems.

Route 1: Nucleophilic Aromatic Substitution

This route involves the reaction of a halogenated pyrazine precursor, methyl 6-chloropyrazine-2-carboxylate, with sodium methoxide. The electron-withdrawing nature of the pyrazine nitrogens and the carboxylate group facilitates nucleophilic substitution of the chlorine atom.

Caption: Synthetic workflow for Route 1 via nucleophilic substitution.

Experimental Protocol (Route 1):

-

Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 6-chloropyrazine-2-carboxylate (1.0 eq).

-

Reagent Addition: Add anhydrous methanol (MeOH) to dissolve the starting material. Then, add sodium methoxide (NaOMe, ~1.2 eq) to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature. Neutralize the excess base with a dilute acid (e.g., 1M HCl) until the pH is ~7.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.

Route 2: Fischer Esterification

This classic method involves the acid-catalyzed esterification of the corresponding carboxylic acid, 6-methoxypyrazine-2-carboxylic acid, using methanol. The reaction is an equilibrium that is typically driven towards the product by using a large excess of the alcohol.[5]

Caption: Synthetic workflow for Route 2 via Fischer Esterification.

Experimental Protocol (Route 2):

-

Setup: In a round-bottom flask, suspend 6-methoxypyrazine-2-carboxylic acid (1.0 eq) in a large excess of methanol (serving as both reagent and solvent).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%) to the suspension while stirring.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux. The reaction is typically run for 8-24 hours or until TLC analysis indicates the consumption of the starting material.[6]

-

Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extraction: Reduce the volume of methanol using a rotary evaporator. Partition the residue between water and ethyl acetate. Separate the layers and extract the aqueous phase two more times with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude ester. Further purification can be achieved by column chromatography or recrystallization.

Biological Applications and Significance

While no specific biological screening data for this compound is available in the public domain, the pyrazine scaffold is of significant interest in drug discovery and development.[7]

-

Pharmaceutical Intermediates: Substituted pyrazines are crucial building blocks for a wide range of pharmaceutically active agents. For example, 5-methylpyrazine-2-carboxylic acid is an intermediate in the synthesis of the diabetes drug glipizide and the lipid-lowering agent acipimox.[8] Similarly, this compound can serve as a versatile intermediate for introducing the methoxypyrazine moiety into more complex target molecules.

-

Flavor and Fragrance: Many methoxypyrazines are potent aroma compounds found naturally in foods like grapes, bell peppers, and coffee.[9] 2-methoxy-3-isobutylpyrazine, for instance, is a major grape-derived aroma compound that significantly impacts wine quality.[10]

-

Medicinal Chemistry: The pyrazine ring system is a "privileged structure" in medicinal chemistry. Its derivatives have been investigated for a wide array of biological activities, including as kinase inhibitors, anti-cancer agents, and anti-diabetic compounds. The nitrogen atoms can act as hydrogen bond acceptors, which is crucial for binding to biological targets.

Conclusion

This compound is a well-characterized compound in chemical catalogs but lacks extensive documentation in peer-reviewed scientific literature regarding its synthesis and biological activity. The synthetic protocols outlined in this guide, based on established chemical principles for analogous systems, provide reliable pathways for its preparation. Given the established importance of the pyrazine scaffold in medicinal chemistry and materials science, this compound represents a valuable building block for the development of novel molecules with potentially significant biological activities. Further biological screening of this specific compound is warranted to explore its therapeutic potential.

References

- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 2. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. METHYL PYRAZINE-2-CARBOXYLATE(6164-79-0) 1H NMR [m.chemicalbook.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. US4885383A - Process for the preparation of carboxylic acid methyl esters - Google Patents [patents.google.com]

- 7. Reporting biological assay screening results for maximum impact - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 9. Genetic Analysis of the Biosynthesis of 2-Methoxy-3-Isobutylpyrazine, a Major Grape-Derived Aroma Compound Impacting Wine Quality - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Unveiling a Key Heterocycle: The Discovery and History of Methyl 6-methoxy-2-pyrazinecarboxylate

For researchers, scientists, and drug development professionals, understanding the history and synthesis of novel chemical entities is paramount. Methyl 6-methoxy-2-pyrazinecarboxylate, a substituted pyrazine derivative, stands as a compound of significant interest due to the established and diverse biological activities of the pyrazine core. This technical guide delves into the discovery, historical context, and synthetic pathways of this important heterocyclic compound.

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[1][2] Pyrazine derivatives are found in nature and have been the subject of extensive research, leading to the development of drugs with a wide range of therapeutic applications, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][3] The introduction of a methoxy group and a methyl carboxylate ester to this core structure, as seen in this compound, modulates its physicochemical properties and potential biological activity.

A Journey Through the Pyrazine Ring System: Historical Context

The exploration of pyrazine derivatives in medicinal chemistry has a rich history, with pyrazinamide, a cornerstone in the treatment of tuberculosis, being a prominent example.[4] The biological activity of pyrazinamide is attributed to its hydrolysis in vivo to pyrazinoic acid.[4] This historical precedent underscores the potential of pyrazinecarboxylic acid esters, like this compound, as prodrugs or as bioactive molecules in their own right.

While a definitive "discovery" paper for this compound remains elusive in early literature, its conceptualization can be traced to the broader investigation of methoxypyrazines and pyrazinecarboxylic acid derivatives. Early research into methoxypyrazines was often driven by their potent aroma and flavor profiles, being key components in various foods.[5] A significant early contribution to the synthesis of methoxy-alkylpyrazines was made by Seifert et al. in 1970, providing foundational synthetic strategies for this class of compounds.

The Genesis of a Molecule: Proposed Synthetic Pathways

A plausible and efficient synthetic route to this compound can be constructed based on established methodologies for analogous pyrazine derivatives. A key patent details the synthesis of the isomeric methyl 3-methoxy-5-methylpyrazine-2-carboxylate, which provides a robust framework for the synthesis of the target molecule.[6] This proposed pathway commences with readily available starting materials and proceeds through a series of well-characterized chemical transformations.

The logical workflow for the synthesis can be visualized as follows:

Figure 1. Proposed synthetic workflow for this compound.

A detailed experimental protocol, adapted from the synthesis of the 3-methoxy-5-methyl isomer, is presented below.[6]

Experimental Protocols

Step 1: Synthesis of 3-Hydroxy-5-methylpyrazine-2-carboxamide

This initial step involves the base-catalyzed cyclization of 2-amino-2-cyanoacetamide with methylglyoxal.

-

Materials: 2-Amino-2-cyanoacetamide, 40% aqueous methylglyoxal, Sodium hydroxide, Methanol.

-

Procedure:

-

In a reaction vessel, dissolve 2-amino-2-cyanoacetamide in methanol and cool the solution to 0-5 °C.

-

Slowly add a solution of sodium hydroxide, maintaining the temperature below 10 °C.

-

To this basic solution, add the 40% aqueous methylglyoxal dropwise, ensuring the temperature remains between 0-10 °C.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Neutralize the reaction mixture with an appropriate acid (e.g., hydrochloric acid) to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 3-hydroxy-5-methylpyrazine-2-carboxamide.

-

Step 2: Synthesis of 3-Chloro-5-methylpyrazine-2-carboxamide

The hydroxyl group is then converted to a chloro group, a better leaving group for the subsequent methoxylation step.

-

Materials: 3-Hydroxy-5-methylpyrazine-2-carboxamide, Phosphorus oxychloride (POCl₃) or a similar halogenating agent.

-

Procedure:

-

In a flask equipped with a reflux condenser, carefully add 3-hydroxy-5-methylpyrazine-2-carboxamide to an excess of phosphorus oxychloride.

-

Heat the mixture to reflux and maintain for a period sufficient to ensure complete conversion (typically 2-4 hours).

-

After cooling, carefully quench the excess phosphorus oxychloride by pouring the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium carbonate) to precipitate the chlorinated product.

-

Filter the solid, wash thoroughly with water, and dry to obtain 3-chloro-5-methylpyrazine-2-carboxamide.

-

Step 3: Synthesis of 3-Methoxy-5-methylpyrazine-2-carboxamide

A nucleophilic substitution reaction with sodium methoxide introduces the desired methoxy group.

-

Materials: 3-Chloro-5-methylpyrazine-2-carboxamide, Sodium methoxide, Methanol.

-

Procedure:

-

Dissolve 3-chloro-5-methylpyrazine-2-carboxamide in anhydrous methanol.

-

Add a solution of sodium methoxide in methanol to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and neutralize with an acid.

-

Remove the methanol under reduced pressure.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-methoxy-5-methylpyrazine-2-carboxamide.

-

Step 4: Synthesis of this compound

The final step is the esterification of the carboxamide. This can be achieved through hydrolysis of the amide to the carboxylic acid followed by esterification, or potentially through a direct transformation. A more direct route from the corresponding carboxylic acid is generally preferred. Assuming the synthesis of 6-methoxypyrazine-2-carboxylic acid has been achieved through a similar pathway, the final esterification is as follows:

-

Materials: 6-Methoxypyrazine-2-carboxylic acid, Methanol, Sulfuric acid (catalytic amount).

-

Procedure:

-

Suspend 6-methoxypyrazine-2-carboxylic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

-

Remove the methanol under reduced pressure.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to obtain the crude this compound.

-

Purify the crude product by column chromatography or recrystallization to obtain the final product.

-

Physicochemical Data and Spectroscopic Characterization

The following table summarizes key physicochemical data for this compound and its precursors, compiled from various sources.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 6-Chloropyrazine-2-carboxylic acid | C₅H₃ClN₂O₂ | 158.54 | 160 (dec.) | - |

| Methyl 6-chloropyrazine-2-carboxylate | C₆H₅ClN₂O₂ | 172.57 | - | - |

| 6-Methoxypyrazine-2-carboxylic acid | C₆H₆N₂O₃ | 154.12 | 176-181 | - |

| This compound | C₇H₈N₂O₃ | 168.15 | 81.5-82 | 249.9 ± 35.0 |

Applications in Drug Discovery and Future Perspectives

The structural motifs present in this compound suggest its potential as a valuable building block in drug discovery. The pyrazine core is a known pharmacophore, and the methoxy and ester functionalities provide handles for further chemical modification to optimize biological activity and pharmacokinetic properties. A Chinese patent highlights the use of 5-methylpyrazine-2-carboxylic acid, a closely related analog, as an intermediate for synthesizing drugs for diabetes (glipizide) and high blood fat (acipimox or olbetam), indicating the potential utility of this class of compounds in metabolic disease research.[7]

The workflow for utilizing such a compound in a drug discovery program can be illustrated as follows:

Figure 2. Drug discovery workflow utilizing this compound.

Further research is warranted to fully elucidate the specific biological activities of this compound. Screening against a wide range of biological targets, including kinases, proteases, and G-protein coupled receptors, could unveil novel therapeutic applications. The synthetic accessibility of this compound, as outlined in this guide, provides a solid foundation for its exploration in the ongoing quest for new and effective medicines.

References

- 1. prepchem.com [prepchem.com]

- 2. rjpbcs.com [rjpbcs.com]

- 3. DE1620381C3 - 2-Amino-3-methoxy-pyrazine and process for its preparation - Google Patents [patents.google.com]

- 4. Methyl 3,6-dimethoxy-5-methylpyrazine-2-carboxylate - C9H12N2O4 | CSCS00036325474 [chem-space.com]

- 5. 3-AMINO-5-METHOXYPYRAZINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. US6291674B2 - Process for preparing alkoxypyrazine derivatives - Google Patents [patents.google.com]

- 7. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]

The Biological Versatility of Pyrazine Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of the Anticancer, Antimicrobial, and Anti-inflammatory Activities of Pyrazine-Based Compounds, Complete with Quantitative Data, Detailed Experimental Protocols, and Mechanistic Insights.

Introduction

Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at the 1 and 4 positions, serves as a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have garnered significant attention from the scientific community due to their broad spectrum of biological activities.[2][3] These compounds have demonstrated considerable potential as anticancer, antimicrobial, and anti-inflammatory agents, with several pyrazine-containing drugs currently in clinical use.[4] The unique electronic properties and structural features of the pyrazine ring allow for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] This technical guide provides a comprehensive overview of the biological activities of pyrazine derivatives, intended for researchers, scientists, and professionals involved in drug development. The following sections will delve into the core therapeutic areas, present quantitative data for comparative analysis, provide detailed experimental methodologies, and visualize key signaling pathways and experimental workflows.

Core Biological Activities of Pyrazine Derivatives

Pyrazine derivatives exhibit a wide array of pharmacological effects, making them a rich source for the discovery of novel therapeutic agents. The primary areas of investigation include oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity

A substantial body of research has highlighted the potent anticancer properties of various pyrazine derivatives against a multitude of human cancer cell lines.[4][5] Their mechanisms of action are often multifaceted, involving the modulation of critical signaling pathways that govern cell proliferation, survival, and metastasis.

A notable mechanism of action for several pyrazine-based anticancer agents is the inhibition of protein kinases, enzymes that play a pivotal role in cellular signal transduction.[6] Dysregulation of kinase activity is a common feature in many cancers, making them attractive targets for therapeutic intervention. Specifically, pyrazine derivatives have been developed as inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and the protein tyrosine phosphatase SHP2, both of which are key components of oncogenic signaling cascades.[7]

Table 1: Anticancer Activity of Representative Pyrazine Derivatives

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Piperlongumine-Ligustrazine | Compound 43 | U87MG | 0.25 - 8.73 | [1] |

| Chalcone-Pyrazine | Compound 48 | BEL-7402 | 10.74 | [2] |

| Chalcone-Pyrazine | Compound 49 | A549, Colo-205 | 0.13, 0.19 | [1] |

| Chalcone-Pyrazine | Compound 51 | MCF-7, A549, DU-145 | 0.012, 0.045, 0.33 | [1] |

| Ligustrazine-Flavonoid | Compound 88 | HT-29 | 10.67 | [1] |

| Ligustrazine-Flavonoid | Compound 89 | MCF-7 | 10.43 | [1] |

| Imidazopyrazine | Compound 1d | - | 74 (nM) | [8] |

| Imidazopyrazine | Compound 2d | - | 47 (nM) | [8] |

| 1H-pyrazolo[3,4-b]pyrazine | Compound 4b | NCI-H358 | 0.58 | [9] |

| 3-Amino-pyrazine-2-carboxamide | Compound 18i | SNU-16 | 1.88 | [10] |

| 3-Amino-pyrazine-2-carboxamide | Compound 18i | KMS-11 | 3.02 | [10] |

| 3-Amino-pyrazine-2-carboxamide | Compound 18i | SW-780 | 2.34 | [10] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrazine derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[11][12] The antimicrobial efficacy of these compounds is often attributed to their ability to disrupt essential cellular processes in microorganisms.

Table 2: Antimicrobial Activity of Representative Pyrazine Derivatives

| Compound Class | Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Pyrazine-2-Carboxylic Acid | P10 | C. albicans | 3.125 | |

| Pyrazine-2-Carboxylic Acid | P4 | C. albicans | 3.125 | |

| Pyrazine-2-Carboxylic Acid | P3, P4, P7, P9 | E. coli | 50 | |

| Pyrazine-2-Carboxylic Acid | P6, P7, P9, P10 | P. aeruginosa | 25 | |

| Triazolo[4,3-a]pyrazine | Compound 2e | S. aureus | 32 | [11] |

| Triazolo[4,3-a]pyrazine | Compound 2e | E. coli | 16 | [11] |

| Pyrazine Carboxamide | 5d | XDR S. Typhi | 6.25 (mg/mL) | [13] |

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a variety of diseases. Certain pyrazine derivatives have demonstrated anti-inflammatory properties, suggesting their potential in treating inflammatory disorders. For instance, some pyrrolo[1,2-a]pyrazines have been shown to inhibit the production of pro-inflammatory cytokines like IL-6.

Table 3: Anti-inflammatory Activity of a Representative Pyrazine Derivative

| Compound Class | Derivative | Assay | Inhibition (%) | Concentration (µM) | Reference |

| Pyrrolo[1,2-a]pyrazine | Compound 3c | IL-6 Inhibition | 59 | 50 |

Key Signaling Pathways Modulated by Pyrazine Derivatives

The anticancer effects of many pyrazine derivatives are mediated through their interaction with specific signaling pathways that are often hyperactivated in cancer cells. Understanding these interactions is crucial for rational drug design and development.

SHP2 Signaling Pathway

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a key signaling node that positively regulates the RAS-mitogen-activated protein kinase (MAPK) pathway.[7][14] Gain-of-function mutations in SHP2 are associated with several types of cancer. Allosteric inhibitors of SHP2, including some imidazopyrazine and pyrazolopyrazine derivatives, have been developed. These inhibitors stabilize SHP2 in an auto-inhibited conformation, thereby blocking downstream signaling.[7][8]

Caption: SHP2 signaling pathway and inhibition by pyrazine derivatives.

FGFR Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), activate downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[1][10] Aberrant FGFR signaling, due to gene amplification, mutations, or translocations, is a driver in various cancers. Pyrrolo[2,3-b]pyrazine and 3-amino-pyrazine-2-carboxamide derivatives have been identified as potent FGFR inhibitors that compete with ATP for binding to the kinase domain, thereby blocking receptor autophosphorylation and subsequent downstream signaling.[1][10]

Caption: FGFR signaling pathway and inhibition by pyrazine derivatives.

Detailed Experimental Protocols

To ensure the reproducibility and validation of research findings, detailed and standardized experimental protocols are essential. This section provides methodologies for key in vitro assays used to evaluate the biological activities of pyrazine derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well and incubate for 24 hours to allow for cell attachment.[15]

-

Compound Treatment: Treat the cells with various concentrations of the pyrazine derivative and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

References

- 1. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. preprints.org [preprints.org]

- 4. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Pyrazolopyrazine Compounds as SHP2 Inhibitors for Treating Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 1H-pyrazolo[3,4- b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRASG12C-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. broadpharm.com [broadpharm.com]

- 12. texaschildrens.org [texaschildrens.org]

- 13. boddylab.ca [boddylab.ca]

- 14. researchgate.net [researchgate.net]

- 15. atcc.org [atcc.org]

Spectroscopic Analysis of Methyl 6-methoxy-2-pyrazinecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 6-methoxy-2-pyrazinecarboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The spectroscopic data presented herein are predicted values based on the chemical structure of this compound and established principles of spectroscopic interpretation. These values serve as a reference for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.65 | Singlet | 1H | H-3 (Pyrazine ring) |

| ~8.40 | Singlet | 1H | H-5 (Pyrazine ring) |

| ~4.05 | Singlet | 3H | -OCH₃ (Methoxy group) |

| ~3.95 | Singlet | 3H | -COOCH₃ (Ester methyl) |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Ester carbonyl) |

| ~162 | C-6 (Carbon attached to -OCH₃) |

| ~145 | C-2 (Carbon attached to ester) |

| ~142 | C-3 |

| ~138 | C-5 |

| ~55 | -OCH₃ (Methoxy carbon) |

| ~53 | -COOCH₃ (Ester methyl carbon) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H Stretch |

| ~2950-3000 | Medium | Aliphatic C-H Stretch (-OCH₃, -COOCH₃) |

| ~1725-1740 | Strong | C=O Stretch (Ester) |

| ~1580-1600 | Medium-Strong | C=N Stretch (Pyrazine ring) |

| ~1450-1500 | Medium | Aromatic C=C Stretch |

| ~1250-1300 | Strong | Asymmetric C-O-C Stretch (Ester) |

| ~1100-1150 | Strong | Symmetric C-O-C Stretch (Ester & Ether) |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 168 | [M]⁺ (Molecular Ion) |

| 153 | [M - CH₃]⁺ |

| 139 | [M - C₂H₅]⁺ or [M - OCH₃]⁺ |

| 110 | [M - COOCH₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Actual parameters may vary depending on the specific instrumentation used.

NMR Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard one-pulse sequence is used to acquire the spectrum.

-

Typically, 16 to 64 scans are acquired to ensure a good signal-to-noise ratio.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon frequency.

-

A proton-decoupled pulse sequence is used to obtain a spectrum with singlet peaks for each unique carbon.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

Chemical shifts are referenced to the solvent peak.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of the solid sample is ground with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of the solid sample is placed directly onto the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded.

-

The sample is placed in the IR beam path, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber.

-

Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for dissolved samples.

-

Ionization: Electron Ionization (EI) is a common method for volatile compounds. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or other detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Methyl 6-methoxy-2-pyrazinecarboxylate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of methyl 6-methoxy-2-pyrazinecarboxylate, a heterocyclic compound of interest in pharmaceutical research. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols for determining its solubility. Additionally, it outlines potential biological activities, relevant signaling pathways, and comprehensive experimental workflows for its synthesis, purification, and analysis.

Solubility of this compound

Recommended Solvents for Solubility Testing

A range of solvents with varying polarities should be employed to establish a comprehensive solubility profile. The following table outlines a suggested list of solvents for testing.

| Solvent Class | Specific Solvents | Expected Solubility Trend (General) |

| Polar Protic | Water, Ethanol, Methanol, Isopropanol | Moderate to low, depending on the influence of the methoxy and ester groups versus the pyrazine ring. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Dichloromethane (DCM), Ethyl Acetate | Likely to exhibit good solubility due to a balance of polar and non-polar characteristics. |

| Non-Polar | Hexane, Toluene | Expected to have low solubility. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires robust and validated experimental methods. The following protocols are widely accepted in the pharmaceutical industry.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is considered the gold standard for determining thermodynamic solubility.[1][2][3]

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential.[4]

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Filtration should be performed using a filter that does not adsorb the compound.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

UV-Vis Spectrophotometry for Solubility Quantification

UV-Vis spectroscopy can be a rapid and straightforward method for determining the concentration of a UV-active compound like this compound in a saturated solution.[5][6]

Methodology:

-

Determine λmax: Scan a dilute solution of the compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

-

Create a Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.

-

Analyze Saturated Solution: After preparing a saturated solution using the shake-flask method, dilute the clear supernatant to a concentration that falls within the linear range of the calibration curve.

-

Calculate Solubility: Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration. Account for the dilution factor to calculate the original solubility.

High-Performance Liquid Chromatography (HPLC) for Solubility Quantification

HPLC is a highly sensitive and specific method for determining the concentration of a compound in a complex mixture, making it ideal for solubility studies.

Methodology:

-

Method Development: Develop a suitable HPLC method for the quantification of this compound. This includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detection wavelength.

-

Calibration: Prepare a set of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve based on peak area.

-

Sample Analysis: Prepare a saturated solution using the shake-flask method. Filter the solution and inject a known volume of the filtrate into the HPLC system.

-

Quantification: Determine the concentration of the compound in the filtrate by comparing its peak area to the calibration curve.

Potential Biological Activity and Signaling Pathways

Pyrazine derivatives are known to exhibit a wide range of biological activities, including acting as kinase inhibitors.[7] Several pyrazine-based compounds have been identified as inhibitors of Checkpoint Kinase 1 (CHK1), a crucial enzyme in the DNA damage response pathway.[8][9][10][11] Inhibition of CHK1 can sensitize cancer cells to the effects of chemotherapy.

Caption: CHK1 signaling pathway and its inhibition by pyrazine derivatives.

Experimental Workflows

Synthesis of this compound

A general synthetic route to pyrazine-2-carboxamide derivatives involves the coupling of a pyrazine carboxylic acid with an appropriate amine.[12] The synthesis of the methyl ester can be achieved through standard esterification procedures.

Caption: A plausible synthetic workflow for this compound.

Purification and Analysis

Purification of pyrazine derivatives is often achieved using flash chromatography, while their identity and purity are confirmed by spectroscopic methods.[12][13][14]

Caption: Workflow for the purification and analysis of pyrazine derivatives.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. bioassaysys.com [bioassaysys.com]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. enamine.net [enamine.net]

- 5. longdom.org [longdom.org]

- 6. Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. EP3811944B1 - Pyrazine derivative as chk1 inhibitor - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. ablelab.eu [ablelab.eu]

- 14. benchchem.com [benchchem.com]

Commercial Availability and Technical Guide: Methyl 6-methoxy-2-pyrazinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, synthesis, and analytical characterization of Methyl 6-methoxy-2-pyrazinecarboxylate, a key building block in pharmaceutical and agrochemical research.

Commercial Availability

This compound (CAS No: 23813-24-3) is readily available from a variety of chemical suppliers. It is typically offered in research-grade purities, often exceeding 98%. Below is a summary of representative commercial sources and their typical product specifications.

| Supplier | Purity | Available Quantities | Storage Conditions |

| Capot Chemical Co., Ltd. | ≥98% | Gram to Kilogram | Room Temperature, Dry |

| Sunway Pharm Ltd. | ≥97% | Gram to Bulk | Room Temperature, Dry |

| Shanghai Amole Biotechnology Co., Ltd. | ≥98% | Gram to Kilogram | 2-8°C |

| ChemBK | ≥98% | Inquire | 2-8°C |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value |

| CAS Number | 23813-24-3 |

| Molecular Formula | C₇H₈N₂O₃ |

| Molecular Weight | 168.15 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 81.5-82 °C |

| Boiling Point | 249.9 ± 35.0 °C at 760 mmHg |

| Purity | ≥97% |

Synthesis Protocol: Fischer Esterification

This compound can be synthesized via the Fischer esterification of its corresponding carboxylic acid precursor, 6-methoxypyrazine-2-carboxylic acid, which is also commercially available. This method involves the acid-catalyzed reaction of the carboxylic acid with methanol.

Materials and Reagents:

-

6-Methoxypyrazine-2-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Dichloromethane or Ethyl acetate

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-methoxypyrazine-2-carboxylic acid in an excess of anhydrous methanol.

-

Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-